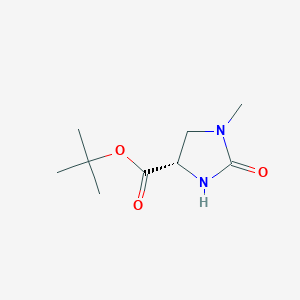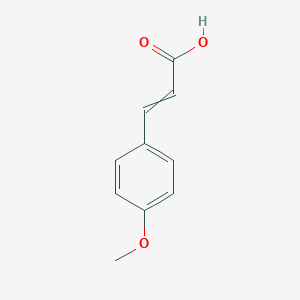
4-Methoxycinnamic acid
概要
説明
4-Methoxycinnamic acid, also known as para-methoxycinnamate or O-methyl-p-coumarate, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in turmeric and wild celery. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a methoxycinnamic acid having a single methoxy substituent at the 4-position on the phenyl ring. It derives from a cinnamic acid.
科学的研究の応用
治療的および栄養補助食品への応用
4-メトキシケイ皮酸(p-MCA)は、幅広い治療的活性のスペクトルだけでなく、食品産業への潜在的な応用においても高い重要性を持つ、最も研究されているフェニルプロパノイドの1つです . 植物由来のこの天然化合物は、幅広い生物学的に有用な特性を示しています .
抗糖尿病効果
膵臓からのインスリン分泌を刺激することで、抗高血糖/低血糖効果を発揮することがわかりました . これは、それが2型糖尿病患者で使用される新しい潜在的な治療薬に開発できることを示唆しています .
抗がん特性
この化合物は、その抗がん特性について広範囲にわたって試験されてきました . さまざまな種類の癌の治療における潜在的な治療薬として研究されています .
抗菌活性
4-メトキシケイ皮酸は、抗菌活性も示しています . これは、新しい抗菌剤の開発のための潜在的な候補となります .
肝保護および神経保護活性
この化合物は、肝保護および神経保護活性があることがわかりました . これは、肝臓病および神経疾患の治療と予防におけるその潜在的な使用を示唆しています
作用機序
Target of Action
The primary target of 4-Methoxycinnamic acid is the insulin secretion pathway in pancreatic cells . It plays a significant role in regulating blood glucose levels by stimulating insulin secretion .
Mode of Action
This compound interacts with its target by increasing the intracellular calcium ion concentration ([Ca²⁺]i) in INS-1 cells, a rat pancreatic beta cell line . This increase in [Ca²⁺]i triggers the exocytosis of insulin granules, leading to an increase in insulin secretion .
Biochemical Pathways
It is known that hydroxycinnamic acids, a group to which this compound belongs, can be converted into high-value molecules through various biochemical pathways . These pathways could potentially contribute to the complexity of phenolic metabolism and its cross-talk with nitrogen metabolism .
Result of Action
The primary result of this compound’s action is a decrease in blood glucose levels. By stimulating insulin secretion, it helps to regulate glucose metabolism, thereby exerting an antihyperglycemic effect .
Safety and Hazards
将来の方向性
4-Methoxycinnamic acid has been extensively tested for therapeutic and nutraceutical applications due to its wide range of biologically useful properties . It exhibits a wide range of activities including antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities . Methods of its lipophilization have been developed to increase its industrial application and bioavailability in biological systems .
生化学分析
Biochemical Properties
4-Methoxycinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate insulin secretion in INS-1 cells . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to reduce A. fumigatus biofilm formation when used at certain concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to stimulate insulin secretion in INS-1 cells, indicating a potential role in glucose metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. Specific details about the temporal effects of this compound are currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been found to reduce the number of dysplastic aberrant crypt foci and dysplastic liver cells in a rat model of 1,2-dimethylhydrazine-induced colon carcinogenesis . Specific details about the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Specific details about the metabolic pathways that this compound is involved in are currently limited .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical profile. Specific details about the subcellular localization of this compound are currently limited .
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXODALSZRGIH-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7340-42-3 (hydrochloride salt) | |
| Record name | 4-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046059 | |
| Record name | 4-Methoxy-(2E)-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.712 mg/mL at 25 °C | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
943-89-5, 830-09-1 | |
| Record name | trans-4-Methoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxy-(2E)-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-p-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173 - 175 °C | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 4-Methoxycinnamic acid is C10H10O3, and its molecular weight is 178.18 g/mol.
ANone: this compound can be characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): These techniques provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. The presence of specific functional groups like carboxylic acid and aromatic rings can be confirmed. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be used to characterize its conjugated system and potential for UV absorption. []
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural information. []
A: Research indicates that this compound can form complexes with silica, potentially increasing silica's solubility and affecting its precipitation. [, ] This finding has implications for understanding the behavior of this compound in systems containing silica and for potential applications in wastewater treatment.
A: While this compound itself might not be a catalyst, research has focused on its use as a substrate in enzymatic reactions. For instance, it serves as a substrate for immobilized lipase from Thermomyces lanuginosus in the enzymatic synthesis of 4-methoxycinnamoylglycerol, a potential UV filter for sunscreen formulations. [, ]
A: Yes, Density Functional Theory (DFT) calculations have been employed to optimize the geometry of this compound and its interactions with other molecules, such as 4-ethoxycinnamic acid. [] These calculations provide insights into the molecular properties, hydrogen bonding interactions, and electronic structure of this compound.
A: Studies have explored the antifungal potential of this compound and its derivatives. [] The position of the methoxy group significantly influences the compound's efficacy. For example, 4-methylcinnamic acid, lacking the oxygen atom in the methoxy group, demonstrated superior ability to overcome the tolerance of glr1Δ (a mutant of CAS-responsive glutathione reductase) to this compound. This finding highlights the significance of the para-methyl moiety for potent antifungal action.
A: Research has shown that the dimer of ferulic acid, bis-FA (4-cis, 8-cis-Bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane-2,6-dione), exhibits a stronger inhibitory effect on lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells compared to ferulic acid and isoferulic acid. [] This observation suggests that dimerization can significantly impact the biological activity of phenolic compounds like ferulic acid and potentially this compound.
A: Studies have explored the formation of nanoparticles incorporating 4-methoxycinnamoylglycerol, a derivative of this compound, using N-succinyl chitosan. [, ] The hydrophilic nature of 4-methoxycinnamoylglycerol, attributed to the free glyceryl groups, facilitates its incorporation into the N-succinyl chitosan nanoparticles. These nanoparticles, with sizes around 185 ± 77 nm, hold promise for enhancing the delivery and efficacy of this compound derivatives, particularly in sunscreen products.
ANone: While the provided research primarily focuses on the chemical and biological aspects of this compound, it is crucial to address Safety, Health, and Environment (SHE) regulations during its development and application. Manufacturers and researchers must consult relevant safety data sheets and regulatory guidelines to ensure responsible and safe handling, use, and disposal of this compound and its derivatives.
A: Research indicates that this compound is metabolized in the body, leading to various metabolites detected in plasma and urine. [] Specific metabolites, including cinnamic acid-4'-glucuronide, 4-hydroxybenzoic acid-3-sulfate, 2,5-dihydroxybenzoic acid, 3'-hydroxycinnamic acid, and 5-O-caffeoylquinic acid, have been identified as significant predictors of the compound's effect on flow-mediated dilation (FMD). This highlights the importance of understanding the metabolic pathways of this compound to interpret its biological activity.
A: Research on a closely related compound, a diester of this compound (PCO-C) isolated from carnauba wax, demonstrated a hypoglycemic effect in a mouse model of diabetes. [] This finding suggests a potential role for this compound derivatives in managing blood glucose levels, warranting further investigation.
A: A double-blind, randomized controlled trial revealed that daily consumption of whole cranberry powder, rich in this compound and its metabolites, significantly improved endothelial function in healthy individuals. [] This improvement was associated with specific plasma metabolite profiles, suggesting a link between cranberry consumption, this compound metabolism, and vascular health benefits.
ANone: The provided literature primarily focuses on the initial stages of investigating the bioactivity of this compound. As research progresses, it will be crucial to address the potential for resistance development and cross-resistance with other compounds, particularly in the context of its antifungal properties.
A: While this compound is generally considered safe for consumption in moderate amounts as it is found naturally in various foods, comprehensive toxicological studies are limited. [] It is essential to exercise caution and conduct further research to determine its safety profile, potential adverse effects, and long-term consequences of exposure, especially at higher concentrations.
ANone: As research on this compound advances, exploring drug delivery strategies, such as nanoparticle formulations and targeted delivery systems, could be beneficial. These approaches could potentially enhance the compound's bioavailability, target specific tissues or cells, and minimize off-target effects.
A: The identification of specific metabolites of this compound associated with its biological activities, such as those linked to improved FMD, paves the way for future research on biomarkers. [] These biomarkers could be valuable for predicting the efficacy of this compound-based interventions, monitoring treatment response, and potentially identifying individuals who would benefit most from such treatments.
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is commonly employed to quantify this compound in plant extracts. [, , , ] These techniques provide sensitive and accurate measurements of this compound levels in complex matrices.
ANone: While the research provided doesn’t extensively cover the environmental impact of this compound, it is essential to consider its fate and potential effects on the environment. Further research should investigate its biodegradability, potential for bioaccumulation, and any ecotoxicological consequences to ensure its sustainable and responsible use.
ANone: The solubility of this compound in different media, particularly in pharmaceutical formulations, is an important consideration. Studies investigating its dissolution rate, solubility enhancement techniques, and impact on bioavailability would be valuable for optimizing its delivery and therapeutic potential.
A: Rigorous validation of analytical methods is crucial for ensuring the accuracy, precision, and specificity of this compound quantification. [] Researchers must adhere to established guidelines and standards for method validation to generate reliable and reproducible data.
ANone: Maintaining stringent quality control and assurance measures throughout the development, manufacturing, and distribution of this compound and its derivatives is essential to ensure consistent quality, safety, and efficacy.
ANone: While the provided research predominantly focuses on the chemical and biological properties of this compound, further investigation is needed to address these aspects comprehensively.
A: Early research demonstrated the production of isoferulic acid (3-hydroxy-4-methoxycinnamic acid) by the wood-destroying basidiomycete Lentinus lepideus. [] Tracer studies suggested that isoferulic acid is synthesized from glucose through a pathway involving phenylalanine and cinnamic acid derivatives. These findings provided initial insights into the biosynthesis of this compound-related compounds in fungi.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



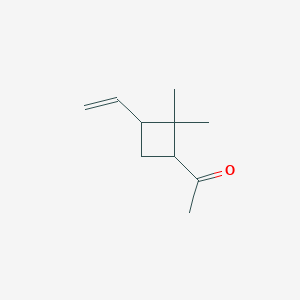
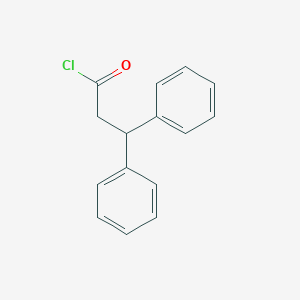
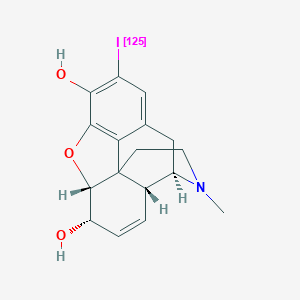
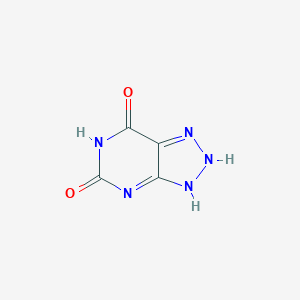
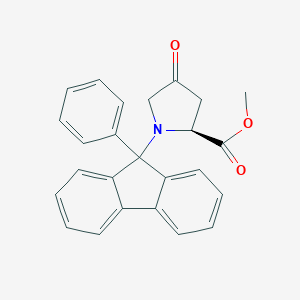
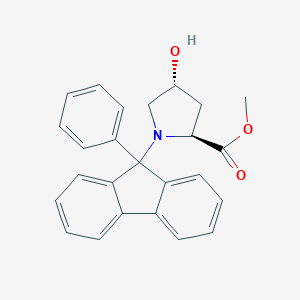
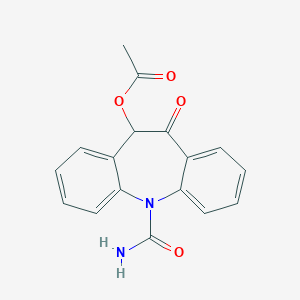



![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

